2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. This method involves the coupling of 1-benzo[1,3]dioxol-5-yl-indoles with various heteroaryl amines . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating various cancers.
Industry: Could be used in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with cellular targets such as tubulin. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis . The compound’s ability to inhibit tubulin polymerization makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole moiety.
Uniqueness
What sets 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one apart is its fused heterocyclic structure, which imparts unique biological activities, particularly its potent anticancer properties .
Properties
Molecular Formula |
C18H12N2O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H12N2O3/c21-18-13-7-11-3-1-2-4-14(11)19-15(13)9-20(18)12-5-6-16-17(8-12)23-10-22-16/h1-8H,9-10H2 |
InChI Key |
UEODMLUQKMVJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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